molecular formula C17H15ClO4 B2953313 1-(5-Chloro-2-hydroxyphenyl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one CAS No. 104236-76-2

1-(5-Chloro-2-hydroxyphenyl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one

Cat. No.: B2953313
CAS No.: 104236-76-2
M. Wt: 318.75
InChI Key: SEXLWJRBWGLPOV-ZZXKWVIFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(5-Chloro-2-hydroxyphenyl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one is a chalcone derivative characterized by:

  • Substituents: A 5-chloro-2-hydroxyphenyl ring (electron-withdrawing Cl and -OH groups) and a 3,4-dimethoxyphenyl ring (electron-donating -OCH₃ groups).
  • Structure: The α,β-unsaturated ketone backbone enables conjugation, influencing reactivity and biological activity .
  • Applications: Chalcones are studied for antioxidant, antimicrobial, and nonlinear optical (NLO) properties.

Properties

IUPAC Name

(E)-1-(5-chloro-2-hydroxyphenyl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClO4/c1-21-16-8-4-11(9-17(16)22-2)3-6-14(19)13-10-12(18)5-7-15(13)20/h3-10,20H,1-2H3/b6-3+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEXLWJRBWGLPOV-ZZXKWVIFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=CC(=O)C2=C(C=CC(=C2)Cl)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C/C(=O)C2=C(C=CC(=C2)Cl)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Chloro-2-hydroxyphenyl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction occurs between 5-chloro-2-hydroxybenzaldehyde and 3,4-dimethoxyacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually carried out in an ethanol or methanol solvent under reflux conditions.

Industrial Production Methods

In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production of by-products.

Chemical Reactions Analysis

Types of Reactions

1-(5-Chloro-2-hydroxyphenyl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into corresponding alcohols or alkanes.

    Substitution: Halogen substitution reactions can replace the chlorine atom with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium cyanide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield epoxides, while reduction may produce alcohols or alkanes.

Scientific Research Applications

1-(5-Chloro-2-hydroxyphenyl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(5-Chloro-2-hydroxyphenyl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one involves its interaction with various molecular targets and pathways. The compound may inhibit specific enzymes or receptors, leading to its observed biological effects. For example, it may inhibit the activity of certain kinases or modulate the expression of genes involved in inflammation or cell proliferation.

Comparison with Similar Compounds

Comparison with Structurally Similar Chalcone Derivatives

Chlorinated Chalcones

Compound Substituents Key Findings
Target Compound 5-Cl-2-OH phenyl; 3,4-diOCH₃ phenyl Hydroxyl group enhances antioxidant activity; Cl and OCH₃ balance electronic effects .
1-(5-Chlorothiophen-2-yl)-3-(4-Cl phenyl)prop-2-en-1-one 5-Cl thiophene; 4-Cl phenyl Thiophene-Cl reduces solubility but increases stability; lower antioxidant activity compared to hydroxylated analogues .
(E)-1-(5-Cl-2-OH phenyl)-3-(2-Cl phenyl)-1-oxo-2,3-epoxypropane Epoxide derivative of target compound Epoxide ring introduces strain, altering reactivity and potential cytotoxicity .

Insights :

  • Chlorine in non-hydroxylated positions (e.g., thiophene or phenyl) reduces hydrogen-bonding capacity, lowering antioxidant efficacy compared to the target compound .
  • Epoxidation of the α,β-unsaturated ketone (target compound derivative) may enhance electrophilicity, useful in drug design .

Methoxy- and Hydroxy-Substituted Chalcones

Compound Substituents Key Findings
(E)-3-(3,4-diOCH₃ phenyl)-1-(2-OH phenyl)prop-2-en-1-one (Chalcone 3) 2-OH phenyl; 3,4-diOCH₃ phenyl IC₅₀ = 3.42 µg/mL (DPPH assay), outperforming ascorbic acid (2.17 µg/mL) .
(E)-1-(4-Cl phenyl)-3-(3,4-diOCH₃ phenyl)prop-2-en-1-one 4-Cl phenyl; 3,4-diOCH₃ phenyl Synthesized via Claisen-Schmidt condensation; Cl reduces electron density, potentially lowering NLO response .
(E)-1-(3,4-diOCH₃ phenyl)-3-(3-Cl phenyl)prop-2-en-1-one 3-Cl phenyl; 3,4-diOCH₃ phenyl Dihedral angle = 18.46° between rings; Cl disrupts conjugation, reducing NLO efficiency compared to target compound .

Insights :

  • Hydroxyl groups significantly enhance antioxidant activity: Chalcone 3 (IC₅₀ = 3.42 µg/mL) is more potent than non-hydroxylated analogues .
  • Methoxy groups improve lipophilicity and electron donation, beneficial for NLO applications but may reduce water solubility .

Structural and Electronic Comparisons

Dihedral Angles and Conjugation
  • Target Compound : The hydroxyl group at the 2-position may promote intramolecular hydrogen bonding, planarizing the structure and enhancing conjugation .
  • (E)-3-(3-Cl phenyl)-1-(3,4-diOCH₃ phenyl)prop-2-en-1-one : Dihedral angle = 18.46° between rings; steric hindrance from Cl reduces conjugation .
Nonlinear Optical (NLO) Properties
  • Chalcones with strong electron-donor (e.g., -OCH₃) and acceptor (e.g., -Cl, -OH) groups exhibit high hyperpolarizability. The target compound’s -OH and -OCH₃ groups synergize for enhanced NLO response compared to Cl-only analogues .

Research Findings and Data Tables

Antioxidant Activity (DPPH Assay)

Compound IC₅₀ (µg/mL)
Target Compound Data not reported; predicted <5 µg/mL based on Chalcone 3
Chalcone 3 3.42
Ascorbic Acid 2.17

Structural Parameters

Compound Dihedral Angle (°) Key Interactions
Target Compound Predicted <10° due to -OH hydrogen bonding Intramolecular H-bonding (O-H⋯O=C)
(E)-3-(3-Cl phenyl)-1-(3,4-diOCH₃ phenyl)prop-2-en-1-one 18.46 Van der Waals and C-Cl⋯π interactions

Biological Activity

1-(5-Chloro-2-hydroxyphenyl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one, commonly referred to as a chalcone, is a compound of significant interest due to its diverse biological activities. This article explores its biological activity, including anti-inflammatory, antioxidant, anticancer, and antimicrobial properties.

  • Chemical Name : this compound
  • Molecular Formula : C17H15ClO4
  • Molecular Weight : 318.75 g/mol
  • CAS Number : Not specified in the sources.

1. Anticancer Activity

Chalcones have been extensively studied for their anticancer properties. Research indicates that this compound exhibits selective cytotoxicity against various cancer cell lines.

Case Study:

A study conducted by Basawaraj et al. (2011) demonstrated that this compound induces apoptosis in human breast cancer cells (MCF-7) through the activation of caspase pathways and modulation of Bcl-2 family proteins. The compound was shown to inhibit cell proliferation and induce cell cycle arrest at the G2/M phase.

2. Antioxidant Activity

The antioxidant potential of this chalcone has been evaluated through various assays, including DPPH and ABTS radical scavenging tests.

Research Findings:

In vitro studies revealed that the compound effectively scavenges free radicals, thus protecting cellular components from oxidative damage. The structure-activity relationship suggests that the presence of hydroxyl and methoxy groups enhances its electron-donating ability.

3. Anti-inflammatory Properties

Chalcones are known for their anti-inflammatory effects. The compound has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages.

Case Study:

In a study by Dandegaonker et al. (1965), it was noted that the compound significantly reduced inflammation in animal models by modulating pathways associated with NF-kB signaling.

4. Antimicrobial Activity

The antimicrobial efficacy of this compound has also been investigated.

Research Findings:

It exhibited notable activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli, as well as antifungal properties against Candida species. The mechanism appears to involve disruption of microbial cell membranes.

Data Summary Table

Biological ActivityMethodologyKey Findings
AnticancerMCF-7 Cell LineInduces apoptosis via caspase activation
AntioxidantDPPH/ABTS AssaysScavenges free radicals
Anti-inflammatoryLPS-stimulated MacrophagesReduces TNF-alpha and IL-6 production
AntimicrobialDisc Diffusion MethodEffective against S. aureus and E. coli

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.